Methyl 4,5-diamino-2-methoxybenzoate
Overview
Description
Methyl 4,5-diamino-2-methoxybenzoate: is an organic compound with the molecular formula C9H12N2O3. It is a derivative of benzoic acid, featuring two amino groups and a methoxy group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,5-diamino-2-methoxybenzoate typically involves the nitration of methyl 2-methoxybenzoate, followed by reduction of the nitro groups to amino groups. The general steps are as follows:
Nitration: Methyl 2-methoxybenzoate is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the 4 and 5 positions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4,5-diamino-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron powder in hydrochloric acid.
Substitution: Sodium hydroxide for nucleophilic substitution reactions.
Major Products:
Oxidation: Methyl 4,5-dinitro-2-methoxybenzoate.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
Methyl 4,5-diamino-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable colored compounds
Mechanism of Action
The mechanism of action of methyl 4,5-diamino-2-methoxybenzoate in biological systems involves its interaction with cellular components. The amino groups can form hydrogen bonds with proteins and nucleic acids, potentially disrupting their normal functions. This interaction can lead to the inhibition of enzyme activity or interference with DNA replication, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Methyl 2-methoxybenzoate: A simpler derivative with only a methoxy group attached to the benzene ring.
Methyl 4-amino-2-methoxybenzoate: Contains one amino group and one methoxy group.
Methyl 4,5-dinitro-2-methoxybenzoate: Contains two nitro groups instead of amino groups.
Uniqueness: Methyl 4,5-diamino-2-methoxybenzoate is unique due to the presence of two amino groups, which significantly enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in organic synthesis and a candidate for various biological applications .
Properties
IUPAC Name |
methyl 4,5-diamino-2-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSCULWPEGQASI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974758 | |
Record name | Methyl 4,5-diamino-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60974758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59338-85-1 | |
Record name | Benzoic acid, 4,5-diamino-2-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59338-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4,5-diamino-o-anisate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059338851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4,5-diamino-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60974758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4,5-diamino-o-anisate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.077 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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